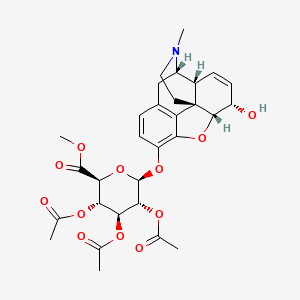
Etoxeridine-d4 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etoxeridine-d4 Hydrochloride, also known as Carbetidine, is a synthetic opioid analgesic that belongs to the class of 4-phenylpiperidine derivatives. It was developed in the 1950s and investigated for use in surgical anesthesia. it was never commercialized and is not currently used in medicine . This compound is related to the clinically used opioid analgesic drug pethidine (meperidine) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Etoxeridine-d4 Hydrochloride involves the reaction of ethyl 1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidine-4-carboxylate with hydrochloric acid. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its lack of commercialization. the general approach would involve large-scale synthesis using the same reaction conditions as in the laboratory synthesis, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
Etoxeridine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Etoxeridine-d4 Hydrochloride has been studied for various scientific research applications, including:
Mecanismo De Acción
Etoxeridine-d4 Hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects and pain relief . The molecular targets involved include the mu-opioid receptors, and the pathways affected are those related to pain perception and modulation .
Comparación Con Compuestos Similares
Similar Compounds
Pethidine (Meperidine): A clinically used opioid analgesic with similar chemical structure and pharmacological effects.
Fentanyl: Another synthetic opioid with a similar mechanism of action but significantly higher potency.
Methadone: A synthetic opioid used for pain management and opioid dependence treatment.
Uniqueness
Etoxeridine-d4 Hydrochloride is unique due to its specific chemical structure, which includes a 4-phenylpiperidine skeleton with an ethoxyethyl group.
Propiedades
Fórmula molecular |
C18H28ClNO4 |
|---|---|
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
ethyl 2,2,6,6-tetradeuterio-1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H27NO4.ClH/c1-2-23-17(21)18(16-6-4-3-5-7-16)8-10-19(11-9-18)12-14-22-15-13-20;/h3-7,20H,2,8-15H2,1H3;1H/i10D2,11D2; |
Clave InChI |
JRYIUUNKVDIEAF-DEHBLRELSA-N |
SMILES isomérico |
[2H]C1(CC(CC(N1CCOCCO)([2H])[2H])(C2=CC=CC=C2)C(=O)OCC)[2H].Cl |
SMILES canónico |
CCOC(=O)C1(CCN(CC1)CCOCCO)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)


![5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide](/img/structure/B13437096.png)
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate](/img/structure/B13437100.png)

![[4-[2-[3-Methoxy-4-(4-methylimidazol-1-yl)anilino]-6-methylpyrimidin-4-yl]oxyphenyl]-(4-prop-2-ynoxyphenyl)methanone](/img/structure/B13437115.png)
![5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate](/img/structure/B13437117.png)

![(3E,5E)-6-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hepta-3,5-dien-2-one](/img/structure/B13437119.png)
